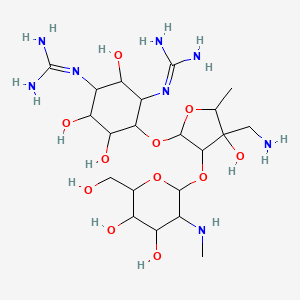
Streptomycylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycylamine, also known as this compound, is a useful research compound. Its molecular formula is C21H42N8O11 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
Streptomycylamine exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and replication.
Case Studies:
- A study published in the Journal of Clinical Investigation demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis, showcasing its potential in treating tuberculosis infections .
- Another research highlighted its efficacy against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating a strong bactericidal effect .
Treatment of Multidrug-Resistant Infections
With the rise of antibiotic resistance, this compound has gained attention as a potential treatment for multidrug-resistant bacterial strains. Its unique mechanism of action allows it to circumvent some resistance mechanisms that affect other antibiotics.
Data Table: Efficacy Against Resistant Strains
| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |
|---|---|---|
| Staphylococcus aureus | 4 | Beta-lactamase production |
| Pseudomonas aeruginosa | 16 | Efflux pumps |
| Acinetobacter baumannii | 8 | Ribosomal methylation |
This table illustrates the varying effectiveness of this compound against resistant strains, indicating its potential as a therapeutic option in challenging clinical scenarios.
Role in Combination Therapy
This compound is often used in combination with other antibiotics to enhance therapeutic efficacy and reduce the development of resistance. Combinations with beta-lactams or fluoroquinolones have shown synergistic effects.
Case Study:
- A clinical trial assessed the combination of this compound with amoxicillin against Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to monotherapy, suggesting that this combination could be beneficial in treating severe infections .
Research on Ototoxicity
While aminoglycosides are effective antibiotics, they are also associated with ototoxicity. Research into this compound has focused on understanding its ototoxic effects and developing strategies to mitigate them.
Findings:
- A review article discussed how genetic predispositions can influence the risk of hearing loss associated with aminoglycoside therapy, including this compound. It was noted that patients with specific mitochondrial mutations are at higher risk for ototoxicity .
Future Directions and Innovations
Research continues into the modification of this compound to enhance its antibacterial properties while minimizing side effects. Innovations include:
- Development of prodrugs that improve bioavailability.
- Investigating nanoparticle formulations for targeted delivery to infected tissues.
Research Grants:
Funding opportunities such as those from the Human Frontier Science Program and KAKENHI are available for innovative research projects focusing on novel applications and modifications of this compound .
Propriétés
Numéro CAS |
31104-95-7 |
|---|---|
Formule moléculaire |
C21H42N8O11 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
2-[2-[4-(aminomethyl)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H42N8O11/c1-5-21(36,4-22)16(40-17-9(27-2)13(34)10(31)6(3-30)38-17)18(37-5)39-15-8(29-20(25)26)11(32)7(28-19(23)24)12(33)14(15)35/h5-18,27,30-36H,3-4,22H2,1-2H3,(H4,23,24,28)(H4,25,26,29) |
Clé InChI |
WXGWFKFUFMJVQM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O |
Synonymes |
streptomycylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















